molecular formula C24H24N2O3 B11479957 (4R,5S)-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazole

(4R,5S)-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazole

Cat. No.: B11479957
M. Wt: 388.5 g/mol
InChI Key: COFINZKQFSLCKX-ZRZAMGCNSA-N
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Description

(4R,5S)-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines under acidic or basic conditions to form the imidazole ring. The reaction conditions may vary depending on the desired stereochemistry and yield optimization.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4R,5S)-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Imidazole derivatives are known to exhibit various pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structure may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4R,5S)-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazole would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-tris(4-methoxyphenyl)-1H-imidazole: Lacks the dihydro component and may exhibit different chemical properties.

    2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.

    2,4,5-tris(4-methoxyphenyl)-1H-benzimidazole: Contains a benzimidazole ring, which may influence its biological activity.

Uniqueness

(4R,5S)-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazole is unique due to its specific stereochemistry and the presence of three 4-methoxyphenyl groups

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

(4R,5S)-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C24H24N2O3/c1-27-19-10-4-16(5-11-19)22-23(17-6-12-20(28-2)13-7-17)26-24(25-22)18-8-14-21(29-3)15-9-18/h4-15,22-23H,1-3H3,(H,25,26)/t22-,23+

InChI Key

COFINZKQFSLCKX-ZRZAMGCNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2[C@H](N=C(N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C2C(N=C(N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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